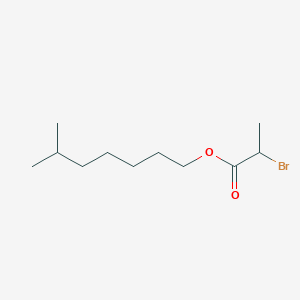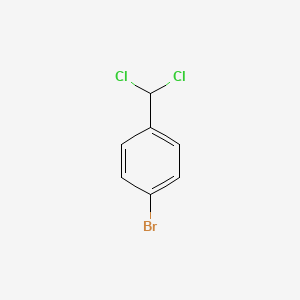
Benzene, 1-bromo-4-(dichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(dichloromethyl)- is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where a bromine atom and a dichloromethyl group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, 1-bromo-4-(dichloromethyl)- can be synthesized through several methods. One common approach involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds as follows:
Bromination: Benzene reacts with bromine (Br2) in the presence of a Lewis acid catalyst to form bromobenzene.
Chloromethylation: Bromobenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the dichloromethyl group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production of benzene, 1-bromo-4-(dichloromethyl)- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-4-(dichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Electrophilic Substitution: The dichloromethyl group can participate in electrophilic substitution reactions, where electrophiles such as nitronium ions (NO2+) attack the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Major Products Formed
Nucleophilic Substitution: Phenols or amines.
Electrophilic Substitution: Nitro derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-(dichloromethyl)- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzene, 1-bromo-4-(dichloromethyl)- involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The bromine and dichloromethyl groups influence the reactivity of the benzene ring, making it susceptible to various chemical transformations . These reactions can lead to the formation of new compounds with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler derivative with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of a bromine atom.
Dichloromethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness
Benzene, 1-bromo-4-(dichloromethyl)- is unique due to the presence of both bromine and dichloromethyl groups, which impart distinct reactivity and properties compared to other benzene derivatives
Eigenschaften
CAS-Nummer |
67627-98-9 |
|---|---|
Molekularformel |
C7H5BrCl2 |
Molekulargewicht |
239.92 g/mol |
IUPAC-Name |
1-bromo-4-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H |
InChI-Schlüssel |
PQYGNIRJOCANCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


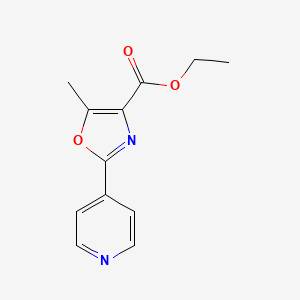
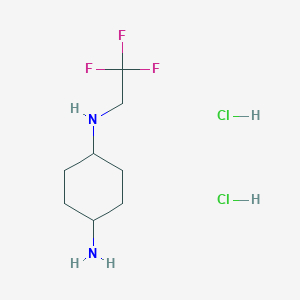

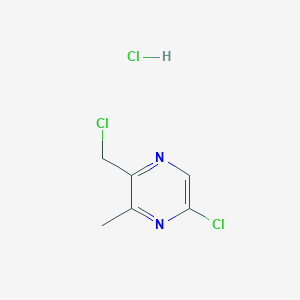

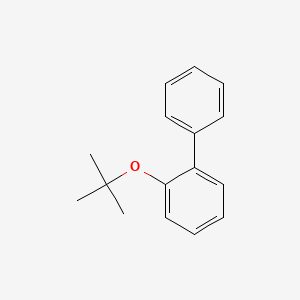
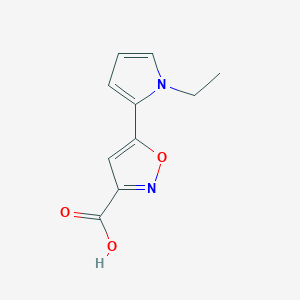
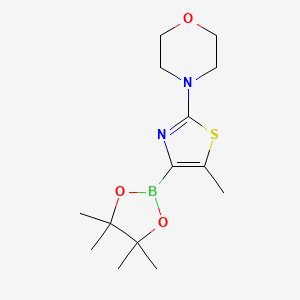

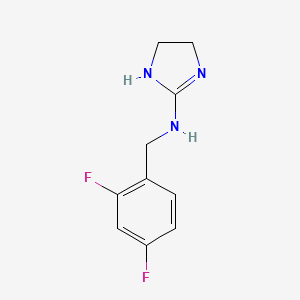

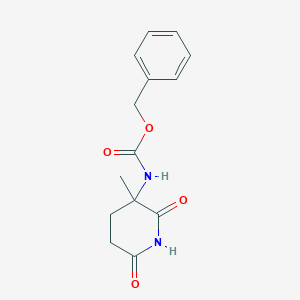
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
